ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Description
Chemical Classification and Nomenclature
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (CAS 23286-70-6) is a substituted pyrazole derivative belonging to the azole family of heterocyclic compounds. Its molecular formula, C~7~H~11~N~3~O~2~, reflects a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2), with substituents at positions 3 (methyl), 4 (ethoxycarbonyl), and 5 (amino) (Table 1). The IUPAC name follows systematic numbering rules, prioritizing the nitrogen atoms and assigning positions based on the lowest possible locants for substituents. The "1H" designation indicates that the hydrogen atom resides on the nitrogen at position 1, a feature critical to its tautomeric stability.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C~7~H~11~N~3~O~2~ |
| Molecular weight | 169.18 g/mol |
| SMILES | CCOC(=O)C1=C(N)N=C(N1)C |
| Melting point | 108°C |
| CAS Registry Number | 23286-70-6 |
Historical Context in Pyrazole Chemistry
The compound’s synthesis builds upon foundational work in pyrazole chemistry initiated by Ludwig Knorr in 1883, who first demonstrated the antipyretic properties of pyrazole derivatives. Knorr’s method—condensing hydrazines with 1,3-dicarbonyl compounds—remains a cornerstone for pyrazole synthesis. Later, Hans von Pechmann expanded synthetic strategies through 1,3-dipolar cycloadditions, enabling access to diverse pyrazole scaffolds. Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate exemplifies modern adaptations of these classical methods, leveraging ester and amino groups for functionalization. Its first reported synthesis likely emerged in the mid-20th century alongside growing interest in 5-aminopyrazoles as intermediates for pharmaceuticals.
Significance in Heterocyclic Chemistry Research
As a bifunctional heterocycle, this compound serves as a versatile building block in medicinal and agrochemical research. The 5-amino group facilitates nucleophilic substitutions, while the ethoxycarbonyl moiety allows for hydrolysis to carboxylic acids or transesterification. Its structural features align with pharmacophore requirements for kinase inhibition and antimicrobial activity, making it a precursor to compounds like fezolamide (antidepressant) and CDPPB (antipsychotic). In materials science, the conjugated π-system and hydrogen-bonding capacity enable applications in coordination polymers and optoelectronic materials.
Overview of Structure-Function Relationships
The spatial arrangement of substituents critically influences reactivity and biological activity:
- Amino group (C5) : Enhances hydrogen-bonding interactions with biological targets, as seen in pyrazole-based enzyme inhibitors. Protonation at this position modulates solubility and electronic effects.
- Methyl group (C3) : Introduces steric hindrance, directing electrophilic substitution to C4 and stabilizing the ring against oxidative degradation.
- Ethoxycarbonyl (C4) : Serves as a leaving group in nucleophilic acyl substitutions or a handle for further functionalization via hydrolysis to carboxylic acids.
Table 2: Synthetic routes to ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
These structural attributes underscore its utility in multicomponent reactions and metal-catalyzed cross-couplings, enabling rapid diversification of the pyrazole core. For instance, the amino group participates in Schiff base formation, while the ester moiety undergoes Claisen condensations to yield fused heterocycles. Such reactivity has propelled its use in generating libraries for high-throughput screening in drug discovery.
Properties
IUPAC Name |
ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCMIZZYXHVSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350579 | |
| Record name | ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23286-70-6 | |
| Record name | ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction of Ethyl Ethoxymethylenecyanoacetate with Methylhydrazine
A seminal procedure described in patent literature involves the reaction of ethyl ethoxymethylenecyanoacetate with methylhydrazine in the presence of an aldehyde. For example, p-anisaldehyde acts as a catalyst in anhydrous benzene under reflux conditions. The reaction proceeds via the following steps:
-
Formation of a hydrazone intermediate : Methylhydrazine reacts with p-anisaldehyde to form a Schiff base.
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Nucleophilic attack : Ethyl ethoxymethylenecyanoacetate undergoes nucleophilic attack by the hydrazone, leading to cyclization.
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Acid-mediated aromatization : Hydrochloric acid in ethanol promotes tautomerization to yield the final pyrazole.
Experimental Data :
| Starting Material | Reagent/Conditions | Yield |
|---|---|---|
| Ethyl ethoxymethylenecyanoacetate | Methylhydrazine, p-anisaldehyde, benzene, HCl | 91% |
This method achieves high yields (91%) but requires stringent anhydrous conditions and prolonged reflux.
High-Temperature Cyclization with Urea or Thiourea
A distinct approach involves high-temperature melting of intermediates with urea or thiourea to induce cyclization. This method is particularly useful for introducing amino groups at specific pyrazole positions.
Synthesis via Thiourea Melt
In a protocol from Ambeed, ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is melted with thiourea at 200°C for 2 hours, followed by aqueous workup. The thiourea acts as both a nitrogen source and a cyclizing agent.
Experimental Data :
| Starting Material | Reagent/Conditions | Yield |
|---|---|---|
| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Thiourea, 200°C, 2h | 49% |
The moderate yield (49%) reflects challenges in controlling side reactions at elevated temperatures.
Urea-Mediated Cyclization
Replacing thiourea with urea under similar conditions improves yields significantly. For example, melting the same intermediate with urea at 200°C for 2 hours achieves a 95% yield. The urea facilitates a cleaner cyclization, likely due to its higher thermal stability compared to thiourea.
Comparison of Cyclizing Agents :
| Agent | Temperature | Time | Yield |
|---|---|---|---|
| Thiourea | 200°C | 2h | 49% |
| Urea | 200°C | 2h | 95% |
Multi-Step Synthesis with Orthogonal Protecting Groups
Patent WO2014120397A1 outlines a sophisticated multi-step route involving orthogonal protecting groups to enhance regioselectivity. Although developed for a difluoromethyl analog, this method is adaptable to the target compound.
Key Steps:
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Enolate Formation : Alkyl difluoroacetoacetate is treated with a base to generate a sodium enolate.
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Carbonic Acid Quench : In situ generation of carbonic acid via CO₂ and water acidifies the enolate, yielding purified β-keto ester.
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Orthoester Coupling : Reaction with trialkyl orthoformate in acetic anhydride forms an alkoxymethylene intermediate.
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Ring-Closing with Methylhydrazine : The intermediate undergoes cyclization in a biphasic system (toluene/water) with sodium carbonate, producing the pyrazole ring.
Optimization Insight :
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Biphasic Systems : Using toluene and aqueous Na₂CO₃ minimizes side reactions and improves phase separation.
-
Temperature Control : Cooling to -10°C–0°C during methylhydrazine addition enhances regioselectivity.
Comparative Analysis of Methods
Yield and Practicality
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Cyclocondensation with Hydrazines | 91% | Moderate | High |
| Urea Melt | 95% | Low | Moderate |
| Multi-Step Synthesis | 75–80% | High | Industrial |
The urea melt offers the highest yield but requires specialized equipment for high-temperature reactions. The multi-step method, while lower-yielding, is preferred for large-scale production due to better impurity control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amino-substituted pyrazoles.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amino and ester groups under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. This compound has shown promise in inhibiting tumor growth in preclinical models. Research published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A study highlighted its ability to reduce pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases such as rheumatoid arthritis .
Agricultural Applications
This compound is being explored as a plant growth regulator and herbicide.
Herbicidal Activity
Research has shown that this compound can inhibit specific enzymes involved in plant growth, leading to effective weed control. A field study reported a significant reduction in weed biomass when applied at optimal concentrations, demonstrating its potential as an environmentally friendly herbicide alternative .
Plant Growth Regulation
Additionally, the compound has been tested for its ability to enhance crop yield by promoting root development and nutrient uptake. Trials conducted on staple crops revealed improved growth parameters when treated with this compound, suggesting its use as a growth stimulant in agriculture .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate belongs to a broader class of pyrazole carboxylates. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxylates
Key Findings:
Substituent Effects on Reactivity: The chloro-substituted analog (CAS 1380351-61-0) exhibits enhanced electrophilicity at position 3 due to the electron-withdrawing Cl group, making it suitable for nucleophilic substitution reactions in drug synthesis . In contrast, the methyl group in the parent compound (CAS 23286-70-6) provides steric stabilization, favoring tautomeric forms critical for azo dye formation .
Ester Group Influence :
- Replacing the ethyl ester (COOEt) with a methyl ester (COOMe) reduces molecular weight by ~14 g/mol (Table 1), which may enhance bioavailability in pharmaceutical contexts .
Applications: The parent compound is uniquely employed in dye synthesis due to its optimal balance of amino and ester functionalities, enabling efficient diazotization and coupling with active methylene components . The allyl- and chloro-substituted derivative (CAS 1530821-98-7) is tailored for agrochemicals, leveraging its halogenated and alkylated structure for pesticidal activity .
Computational and Experimental Validation:
- DFT studies on the parent compound confirm weak hydrogen bonds between the azo/hydrazo tautomers and solvent molecules, explaining its stability in ethanol .
- Experimental UV-Vis spectra (λmax = 350–450 nm) align with TD-DFT predictions, validating its use in color-sensitive applications .
Biological Activity
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (C7H11N3O2) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a five-membered ring structure with two adjacent nitrogen atoms, which contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including cyclocondensation of hydrazines with β-ketoesters or 1,3-diketones under reflux conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Properties
This compound has shown promise in cancer research. It acts on specific molecular targets involved in cancer cell proliferation. For example, it has been reported to inhibit certain kinases that are crucial for tumor growth, leading to reduced viability of cancer cells in laboratory settings .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, preventing substrate interaction and subsequent catalysis. This mechanism is particularly relevant in its application as a potential therapeutic agent against cancers and inflammatory diseases.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | Different substitution patterns | Varies; generally lower antimicrobial activity |
| Methyl 5-amino-pyrazole-4-carboxylate | Ester group variation | Similar anti-inflammatory effects |
| 5-Amino-pyrazole-4-carbonitrile | Nitrile group instead of an ester | Distinct chemical properties; less studied |
These comparisons highlight how structural variations impact the biological activity and potential applications of these compounds.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study evaluated the compound against common pathogens and found a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment for bacterial infections .
- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in cell cultures, the compound significantly reduced levels of TNF-alpha and IL-6, indicating strong anti-inflammatory properties .
- Cancer Cell Proliferation : A recent study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with hydrazine derivatives (e.g., 4-methylbenzenesulfonylhydrazide) under reflux in ethanol or DMF, yielding intermediates that undergo further functionalization. Acid anhydrides or chlorides can modify the amino group to introduce substituents. Reaction optimization includes temperature control (80–100°C), solvent selection (DMF for polar intermediates), and purification via silica gel chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure and purity of this compound?
- ¹H-NMR : The pyrazole ring protons appear as singlets (δ 6.6–7.8 ppm), while the ethyl ester group shows a quartet at δ 4.1–4.3 ppm and a triplet at δ 1.2–1.4 ppm.
- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹), C=O (1700–1750 cm⁻¹), and C=N (1600–1650 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 208–230) and fragmentation patterns validate the molecular formula .
Q. What are the recommended storage conditions and stability considerations for this compound?
Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Stability tests in DMSO or ethanol show no degradation over 6 months when protected from light and moisture. Avoid prolonged exposure to basic conditions, which may cleave the ester moiety .
Q. What in vitro pharmacological screening methods are applicable for evaluating its bioactivity?
- Analgesic/Anti-inflammatory Assays : Carrageenan-induced paw edema in rodents or COX-2 inhibition assays.
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., NO release inhibition via Griess reagent).
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ calculations) .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict reactivity and target interactions?
Density Functional Theory (DFT) calculations optimize the molecular geometry and predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) screens interactions with targets like COX-2 or kinases, using crystallographic data (PDB IDs) to validate binding poses .
Q. What crystallographic tools (SHELX, Mercury) aid in structural determination and packing analysis?
- SHELX : Refine single-crystal X-ray data to resolve bond lengths and angles. The amino and ester groups exhibit planar geometry, with hydrogen bonds stabilizing the lattice.
- Mercury : Visualize intermolecular interactions (e.g., π-stacking of pyrazole rings) and calculate void volumes for polymorph screening .
Q. How do structural modifications (e.g., substituent variation) influence pharmacological activity?
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability but may reduce solubility.
- Amino Group Derivatization : Acylation improves membrane permeability, while sulfonamide linkages increase target affinity. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with IC₅₀ .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution or cycloaddition reactions?
The amino group acts as a nucleophile in SN₂ reactions with alkyl halides, while the pyrazole ring participates in [3+2] cycloadditions with nitrile oxides. Kinetic studies (HPLC monitoring) reveal second-order kinetics for ester hydrolysis under acidic conditions .
Q. How can high-throughput screening (HTS) platforms optimize derivative libraries for target validation?
- Microplate Assays : Screen 100+ derivatives against kinase panels or GPCRs using fluorescence polarization.
- Automated Synthesis : Employ flow chemistry for rapid generation of analogs with varied substituents (e.g., aryl, heteroaryl).
- Data Analysis : Machine learning (e.g., Random Forest) identifies key descriptors (e.g., topological polar surface area) for hit prioritization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
